[2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate
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Overview
Description
[2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate is a complex organic compound that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate typically involves multiple steps. One common method involves the benzamidomethylation of a dibromophenyl compound followed by esterification with 2,4-dichlorobenzoic acid. The reaction conditions often require the presence of a base such as triethylamine and solvents like chloroform or dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, potassium cyanide, and various bases and acids . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
In chemistry, [2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology and Medicine
Its structure suggests it could interact with biological targets, making it a candidate for further research in pharmacology .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate is not fully understood. it is believed to interact with specific molecular targets through its aromatic rings and halogen substituents. These interactions can affect various biological pathways, making it a compound of interest for further study .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorobenzyl)benzimidazole: This compound shares similar halogen substituents and aromatic structure.
Lanthanide Compounds with 2,4-Dichlorobenzoic Acid: These compounds also feature 2,4-dichlorobenzoate groups and have been studied for their unique properties.
Uniqueness
What sets [2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate apart is its combination of bromine and chlorine substituents, which can lead to unique reactivity and interactions. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2Cl2NO3/c22-14-8-13(11-26-20(27)12-4-2-1-3-5-12)19(17(23)9-14)29-21(28)16-7-6-15(24)10-18(16)25/h1-10H,11H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKLVBZLKPLIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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